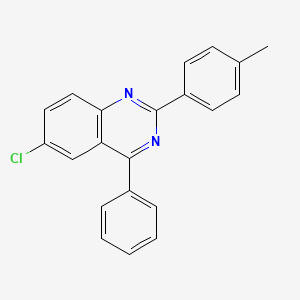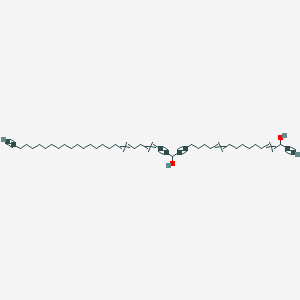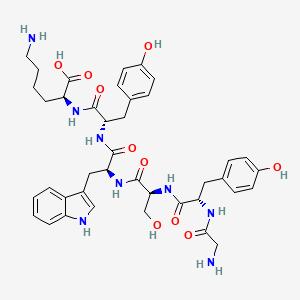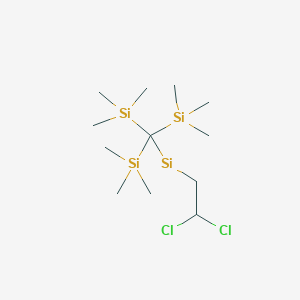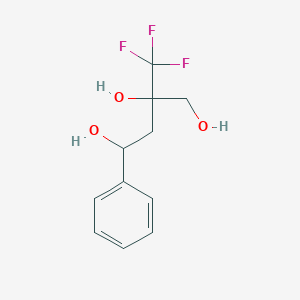
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and three hydroxyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol can be achieved through several synthetic routes. One common method involves the reaction of 4-Phenyl-2-(trifluoromethyl)butanoic acid with suitable reducing agents to introduce the hydroxyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen gas and efficient catalysts ensures high yield and purity of the final product. The reaction parameters, such as temperature and pressure, are optimized to achieve the desired conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-Phenyl-2-(trifluoromethyl)butanoic acid or corresponding ketones.
Reduction: Formation of 4-Phenyl-2-(trifluoromethyl)butane or corresponding alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-2-(trifluoromethyl)butanoic acid
- 2-(Trifluoromethyl)phenylboronic acid
Comparison
4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications .
Propriétés
Numéro CAS |
404576-87-0 |
|---|---|
Formule moléculaire |
C11H13F3O3 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
4-phenyl-2-(trifluoromethyl)butane-1,2,4-triol |
InChI |
InChI=1S/C11H13F3O3/c12-11(13,14)10(17,7-15)6-9(16)8-4-2-1-3-5-8/h1-5,9,15-17H,6-7H2 |
Clé InChI |
JHPDTILHUDNGTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(CO)(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


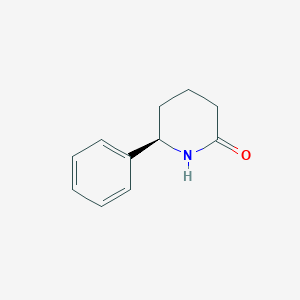
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
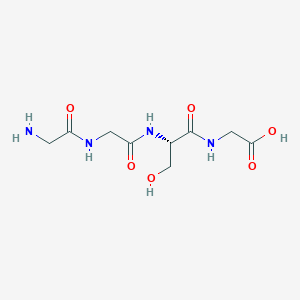

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
